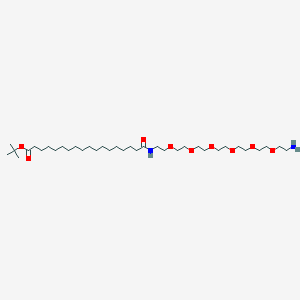

Amino-PEG6-amido-C16-Boc

描述

属性

IUPAC Name |

tert-butyl 18-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-18-oxooctadecanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H72N2O9/c1-36(2,3)47-35(40)19-17-15-13-11-9-7-5-4-6-8-10-12-14-16-18-34(39)38-21-23-42-25-27-44-29-31-46-33-32-45-30-28-43-26-24-41-22-20-37/h4-33,37H2,1-3H3,(H,38,39) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWZRJHPFAZHEAO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCCCCCCCCCCCCCCCC(=O)NCCOCCOCCOCCOCCOCCOCCN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H72N2O9 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

677.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to Amino-PEG6-amido-C16-Boc: A Key Linker in Proteolysis Targeting Chimeras (PROTACs)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Amino-PEG6-amido-C16-Boc, a bifunctional linker integral to the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs represent a revolutionary therapeutic modality that utilizes the cell's own protein degradation machinery to eliminate disease-causing proteins. This document details the physicochemical properties of this compound, provides experimental protocols for its use, and illustrates its mechanism of action within the ubiquitin-proteasome pathway.

Physicochemical Properties

This compound is a heterobifunctional linker featuring a polyethylene (B3416737) glycol (PEG) chain, a C16 alkyl chain, and a Boc-protected amine. This combination of functionalities imparts specific properties crucial for its role in PROTACs. The PEG portion enhances solubility and provides flexibility to the linker, while the C16 chain contributes to the overall length and hydrophobicity, which can influence cell permeability and ternary complex formation. The Boc (tert-Butyloxycarbonyl) group serves as a protecting group for the primary amine, allowing for controlled, sequential conjugation to other molecules.

| Property | Value |

| Molecular Weight | 676.96 g/mol |

| Molecular Formula | C₃₆H₇₂N₂O₉ |

| CAS Number | Not Available |

Role in PROTACs

PROTACs are chimeric molecules that consist of three components: a ligand that binds to a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two. This compound serves as this critical linker. By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the proteasome. The specific length, flexibility, and chemical nature of the linker are critical determinants of the efficacy of a PROTAC.

Experimental Protocols

The following are generalized protocols for the utilization of this compound in the synthesis of a PROTAC. Optimization may be required for specific target proteins and E3 ligase ligands.

Protocol 1: Boc Deprotection of this compound

This protocol describes the removal of the Boc protecting group to expose the primary amine for subsequent conjugation.

Materials:

-

This compound

-

Anhydrous Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Dissolve this compound in anhydrous DCM (e.g., 10 mL per 100 mg of substrate).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add TFA (e.g., 10 equivalents) to the solution while stirring.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

-

Dissolve the residue in DCM and wash with saturated NaHCO₃ solution to neutralize any remaining acid.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the deprotected amine. The product can be used in the next step without further purification.

Protocol 2: PROTAC Synthesis via Amide Bond Formation

This protocol outlines the coupling of the deprotected Amino-PEG6-amido-C16 linker to a carboxylic acid-functionalized ligand (either for the POI or the E3 ligase).

Materials:

-

Deprotected Amino-PEG6-amido-C16 (from Protocol 1)

-

Carboxylic acid-functionalized ligand (1.0 eq)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

-

DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

-

Anhydrous Dimethylformamide (DMF)

-

Standard laboratory glassware

-

HPLC for purification

Procedure:

-

Dissolve the carboxylic acid-functionalized ligand in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).

-

Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

-

Add a solution of the deprotected Amino-PEG6-amido-C16 in anhydrous DMF to the reaction mixture.

-

Stir the reaction at room temperature overnight.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, the reaction mixture can be purified by preparative HPLC to isolate the desired PROTAC conjugate.

Signaling Pathway and Experimental Workflow

The fundamental mechanism of action for a PROTAC involves hijacking the ubiquitin-proteasome system. The following diagrams illustrate this pathway and a general workflow for PROTAC development.

Caption: PROTAC-mediated protein degradation pathway.

Caption: A typical workflow for the design and evaluation of PROTACs.

Synthesis of Amino-PEG6-amido-C16-Boc: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of Amino-PEG6-amido-C16-Boc, a bifunctional linker commonly utilized in the development of Proteolysis Targeting Chimeras (PROTACs) and other advanced drug delivery systems.[1][2] The molecule features a C16 lipid tail for membrane interaction, a hydrophilic 6-unit polyethylene (B3416737) glycol (PEG) spacer to enhance solubility, and a Boc-protected amine for subsequent conjugation.

Core Synthesis Strategy

The primary synthetic route involves the formation of a stable amide bond between a long-chain carboxylic acid and a mono-protected diamino-PEG linker. This is typically achieved through the activation of the carboxylic acid, followed by nucleophilic attack from the primary amine of the PEG linker.

Quantitative Data Summary

The efficiency of the amide coupling reaction is highly dependent on the choice of coupling reagents and reaction conditions. The following tables summarize typical quantitative data for common coupling methods.

Table 1: Comparison of Common Amide Coupling Reagents

| Coupling Reagent System | Typical Yield (%) | Typical Purity (%) | Key Advantages | Key Disadvantages |

| EDC/NHS | >85 | >95 | Water-soluble byproducts, mild reaction conditions.[3] | Less stable at neutral pH, requires careful pH control.[3] |

| HATU/DIPEA | >90 | >98 | High efficiency, fast reaction times, low racemization.[4] | Higher cost, potential for side reactions if not used correctly. |

| DCC/NHS | >80 | >95 | High activation efficiency. | Dicyclohexylurea (DCU) byproduct is insoluble and requires filtration. |

Table 2: Key Reaction Parameters

| Parameter | Value | Rationale |

| Solvent | Anhydrous DMF or DCM | Good solubility for reactants and reagents. |

| Temperature | Room Temperature (20-25°C) | Sufficient for reaction completion without promoting side reactions. |

| Reaction Time | 2-24 hours | Monitored by LC-MS or TLC for completion.[5] |

| Molar Ratio (Acid:Amine:Coupling Agent) | 1 : 1.1 : 1.2 | A slight excess of the amine and coupling agent drives the reaction to completion. |

Experimental Protocols

A plausible and detailed experimental protocol for the synthesis of this compound is provided below. This protocol is based on established amide coupling methodologies.

Step 1: Activation of Hexadecanoic Acid with HATU

-

Under an inert atmosphere (e.g., argon or nitrogen), dissolve hexadecanoic acid (1.0 eq) in anhydrous Dimethylformamide (DMF).

-

To this solution, add 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU) (1.2 eq) and N,N-Diisopropylethylamine (DIPEA) (3.0 eq).[6]

-

Stir the mixture at room temperature for 15-30 minutes to ensure the complete formation of the activated ester intermediate.

Step 2: Amide Coupling with Boc-NH-PEG6-Amine

-

To the solution of the activated hexadecanoic acid, add a solution of Boc-NH-PEG6-Amine (1.1 eq) in anhydrous DMF.[7]

-

Allow the reaction to stir at room temperature. The progress of the reaction should be monitored by a suitable analytical technique such as Liquid Chromatography-Mass Spectrometry (LC-MS) or Thin Layer Chromatography (TLC).[5] The reaction is typically complete within 2-4 hours.

Step 3: Work-up and Purification

-

Once the reaction is complete, dilute the reaction mixture with a suitable organic solvent such as ethyl acetate.

-

Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

The crude product is then purified by flash column chromatography on silica (B1680970) gel using a gradient of methanol (B129727) in dichloromethane (B109758) to yield the pure this compound.

Step 4: Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : The structure of the purified product should be confirmed by 1H and 13C NMR spectroscopy.[8][9] The spectra will show characteristic peaks for the C16 alkyl chain, the PEG repeating units, and the Boc protecting group.

-

Mass Spectrometry (MS) : The molecular weight of the final compound should be verified by high-resolution mass spectrometry (HRMS) to confirm the successful synthesis.[10]

Visualizations

Synthetic Workflow

Caption: Overall synthetic workflow for this compound.

Mechanism of HATU-mediated Amide Coupling

Caption: Simplified mechanism of HATU-mediated amide bond formation.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound - Immunomart [immunomart.com]

- 3. benchchem.com [benchchem.com]

- 4. AMIDE COUPLING BY USING HATU: – My chemistry blog [mychemblog.com]

- 5. Amide coupling Protocol for Amino PEG | AxisPharm [axispharm.com]

- 6. benchchem.com [benchchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. caymanchem.com [caymanchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Synthesis and Purification of Homogeneous Lipid-Based Peptide Nanocarriers by Overcoming Phospholipid Ester Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Integration of Amino-PEG6-amido-C16-Boc in PROTAC Design: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has opened a new frontier in therapeutic intervention, enabling the targeted degradation of disease-causing proteins. These heterobifunctional molecules consist of two ligands—one for a target protein of interest (POI) and another for an E3 ubiquitin ligase—joined by a chemical linker. The linker is a critical component that significantly influences the efficacy and pharmaceutical properties of the PROTAC. This technical guide provides an in-depth analysis of Amino-PEG6-amido-C16-Boc, a commercially available linker, and its role in the mechanism of action of PROTACs.

Core Concept: The PROTAC Mechanism of Action

PROTACs function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway. By bringing a target protein and an E3 ligase into close proximity, a PROTAC facilitates the formation of a ternary complex.[1][2] This proximity enables the E3 ligase to transfer ubiquitin to the target protein. Polyubiquitination marks the protein for degradation by the 26S proteasome, a process that can be catalytic as a single PROTAC molecule can induce the degradation of multiple target protein molecules.[3]

The linker, such as this compound, plays a crucial role in this process by dictating the distance and relative orientation of the two proteins, which is essential for efficient ubiquitination and subsequent degradation.[4]

Physicochemical Properties of this compound

This compound is a heterobifunctional linker designed to offer a balance of properties beneficial for PROTAC development. Its structure consists of three key components:

-

Amino Group: A primary amine that serves as a reactive handle for conjugation to a carboxylic acid on either the target protein ligand or the E3 ligase ligand.

-

PEG6 Spacer: A hexaethylene glycol unit that imparts hydrophilicity, which can improve the solubility of the final PROTAC molecule.[5][6] The flexible nature of the PEG linker can also be advantageous for adopting conformations suitable for ternary complex formation.[7]

-

Amido-C16 Alkyl Chain: A 16-carbon saturated alkyl chain that provides significant length. Alkyl chains are generally hydrophobic, which can enhance cell permeability.[1][8] The length of the linker is a critical parameter that must be optimized for each specific target and E3 ligase pair to achieve optimal degradation efficacy.[9][10]

-

Boc Protecting Group: The tert-Butyloxycarbonyl group protects a terminal amine. This group is stable under many reaction conditions but can be readily removed under acidic conditions to reveal a free amine for further conjugation.

| Property | Value | Source |

| Molecular Formula | C36H72N2O9 | [11] |

| Molecular Weight | 676.96 g/mol | [11] |

| Solubility | Soluble in DMSO | [11] |

Impact of Linker Composition on PROTAC Performance

The combination of a hydrophilic PEG chain and a hydrophobic alkyl chain in this compound allows for the modulation of a PROTAC's physicochemical properties. The overall balance between hydrophilicity and hydrophobicity affects both solubility and cell permeability.

The following table summarizes representative data on how linker length and composition can influence the degradation of the BRD4 protein.

| PROTAC (Representative) | Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Cell Line | E3 Ligase |

| PROTAC A | Alkyl | 8 | >1000 | <20 | HEK293 | CRBN |

| PROTAC B | Alkyl | 12 | 150 | 85 | HEK293 | CRBN |

| PROTAC C | PEG4 | 15 | 25 | >95 | HeLa | VHL |

| PROTAC D | PEG6 | 21 | 5 | >98 | HeLa | VHL |

Note: This table is a compilation of representative data from various sources to illustrate trends and does not represent a single contiguous study.

Experimental Protocols

The synthesis of a PROTAC using this compound typically involves a modular approach with two key steps: amide bond formation and Boc deprotection.

Protocol 1: Amide Coupling

This protocol describes the coupling of a carboxylic acid-functionalized ligand (either for the POI or E3 ligase) to the primary amine of this compound.

Reagents and Materials:

-

Ligand-COOH (1.0 eq)

-

This compound (1.1 eq)

-

HATU (1.2 eq)

-

DIPEA (3.0 eq)

-

Anhydrous DMF

-

Nitrogen atmosphere

-

Standard glassware for organic synthesis

Procedure:

-

Under a nitrogen atmosphere, dissolve Ligand-COOH in anhydrous DMF.

-

Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.

-

Add this compound to the reaction mixture.

-

Stir the reaction at room temperature overnight.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield the Boc-protected PROTAC intermediate.

Protocol 2: Boc Deprotection

This protocol describes the removal of the Boc protecting group to reveal a free amine for the subsequent coupling reaction.

Reagents and Materials:

-

Boc-protected intermediate from Protocol 1

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Standard glassware for organic synthesis

Procedure:

-

Dissolve the Boc-protected intermediate in DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Add TFA (typically 20-50% v/v) dropwise to the solution.[12]

-

Allow the reaction to warm to room temperature and stir for 1-3 hours.

-

Monitor the deprotection by LC-MS.

-

Upon completion, remove the volatiles (DCM and excess TFA) in vacuo.

-

The resulting amine-TFA salt is often used in the next step without further purification.

The newly revealed amine can then be coupled to the second ligand (containing a carboxylic acid) using the amide coupling protocol described above.

Conclusion

This compound is a versatile linker for the synthesis of PROTACs, offering a combination of hydrophilicity, hydrophobicity, and significant length. The PEG component can enhance solubility, while the long C16 alkyl chain may improve cell permeability and span the required distance between the target protein and the E3 ligase. The rational design of a PROTAC requires careful consideration of the linker's properties, as they are critical for achieving a molecule with optimal degradation efficacy and drug-like characteristics. The experimental protocols provided herein offer a foundation for the synthesis of PROTACs using this linker, although optimization will likely be necessary for each specific biological system. As our understanding of the complex interplay between the linker, the target protein, and the E3 ligase grows, the strategic selection and design of linkers like this compound will continue to be a cornerstone of successful PROTAC development.

References

- 1. precisepeg.com [precisepeg.com]

- 2. The Essential Role of Linkers in PROTACs [axispharm.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]

- 6. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]

- 7. benchchem.com [benchchem.com]

- 8. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. This compound - Immunomart [immunomart.com]

- 12. Boc Deprotection - TFA [commonorganicchemistry.com]

The Fulcrum of Function: An In-depth Technical Guide to the Role of the PEG6 Linker in PROTAC Design

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic intervention, moving beyond simple inhibition to induce the targeted degradation of disease-causing proteins. These heterobifunctional molecules operate by co-opting the cell's intrinsic ubiquitin-proteasome system. The elegant simplicity of their design—a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a connecting linker—belies the intricate structure-activity relationships that govern their efficacy. Central to this tripartite molecular architecture is the linker, a component that is increasingly recognized not as a passive spacer, but as a critical determinant of a PROTAC's biological activity and pharmaceutical properties.

Among the diverse array of linker chemistries, polyethylene (B3416737) glycol (PEG) has emerged as a workhorse in PROTAC design, with the hexaethylene glycol (PEG6) linker being a recurrent motif. This technical guide provides a comprehensive exploration of the multifaceted role of the PEG6 linker in PROTAC design, consolidating quantitative data, detailing experimental protocols, and providing visual representations of key concepts to empower the rational design of next-generation protein degraders.

The Physicochemical and Functional Impact of PEG6 Linkers

The incorporation of a PEG6 linker into a PROTAC molecule imparts a unique constellation of physicochemical properties that profoundly influence its behavior and efficacy. Composed of repeating ethylene (B1197577) glycol units, PEG linkers bestow a desirable balance of flexibility and hydrophilicity.[1] This is particularly advantageous in addressing a common challenge in PROTAC development: the large, often lipophilic nature of the final molecule, which can precipitate poor solubility and limited cell permeability.[2]

The ether oxygens within the PEG backbone can act as hydrogen bond acceptors, enhancing interactions with aqueous environments and thereby improving the solubility of the PROTAC.[2] This enhanced solubility is not only crucial for formulation and handling but can also contribute to improved oral absorption and overall pharmacokinetic profiles.[2]

The relationship between PEGylation and cell permeability is nuanced. While increased hydrophilicity can, in some instances, impede passive diffusion across the lipophilic cell membrane, the inherent flexibility of PEG linkers can be a distinct advantage.[2] PEG linkers are more inclined to adopt folded conformations compared to their more rigid alkyl counterparts. This conformational flexibility can shield the polar surface area of the PROTAC, creating a more compact and less polar transient structure that is more conducive to traversing the cell membrane.[2] However, it is crucial to note that the optimal number of PEG units must be empirically determined for each PROTAC system, as excessive PEGylation can lead to diminished cellular uptake.[2]

Quantitative Insights into PEG6 Linker Performance

The true measure of a linker's utility lies in the empirical data derived from biological evaluation. The following tables summarize quantitative data for PROTACs incorporating a PEG6 linker, providing a comparative perspective on its impact on degradation efficacy and pharmacokinetic properties.

Table 1: Degradation Efficacy of a BTK-Targeting PROTAC with a PEG6 Linker

| PROTAC Name | Target | E3 Ligase Ligand | Linker | DC50 (nM) in MOLM-14 cells | Dmax (%) | Reference |

| RC-1 | BTK | Pomalidomide | PEG6 | 6.6 | >90% | [3] |

DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.

Table 2: Comparative Performance of Hypothetical BRD4-Targeting PROTACs with Varying PEG Linker Lengths

| Linker | DC50 (nM) [BRD4 Degradation] | Dmax (%) [BRD4 Degradation] | PAMPA Permeability (10⁻⁶ cm/s) | NanoBRET Target Engagement IC50 (nM) | Oral Bioavailability (%) in Mice | Plasma Half-life (hours) in Mice | Reference |

| PEG3 | 55 | 85 | 1.8 | 65 | 10 | 2.5 | [4] |

| PEG4 | 20 | 95 | 1.5 | 30 | 15 | 3.0 | [4] |

| PEG5 | 15 | >98 | 1.3 | 25 | 18 | 3.5 | [4] |

| PEG6 | 30 | 92 | 1.1 | 40 | 12 | 3.2 | [4] |

This data is from a representative comparative study and highlights the necessity of empirical linker optimization. PAMPA: Parallel Artificial Membrane Permeability Assay. NanoBRET assay measures target engagement in live cells.

Mandatory Visualizations

To visually articulate the core concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

Experimental Protocols

The robust evaluation of PROTACs is contingent on well-defined experimental methodologies. The following section details the protocols for key experiments in the assessment of PROTACs featuring a PEG6 linker.

Protocol 1: Synthesis of a PROTAC with a PEG6 Linker (Amide Coupling)

This protocol outlines a general procedure for the synthesis of a PROTAC via amide bond formation, a common method for conjugating the constituent parts.

Materials and Reagents:

-

POI ligand with a carboxylic acid or amine functionality

-

E3 ligase ligand with a complementary amine or carboxylic acid functionality

-

Amine-PEG6-carboxylic acid (or other bifunctional PEG6 linker)

-

Peptide coupling reagents (e.g., HATU, HOBt)

-

Organic base (e.g., DIPEA)

-

Anhydrous solvents (e.g., DMF, DMSO)

-

Reagents for purification (e.g., HPLC solvents, silica (B1680970) gel)

Procedure:

-

First Amide Coupling:

-

Dissolve the POI ligand (1.0 eq) and the bifunctional PEG6 linker (1.1 eq) in anhydrous DMF.

-

Add the coupling reagent (e.g., HATU, 1.2 eq) and DIPEA (2.0 eq) to the solution.

-

Stir the reaction mixture at room temperature for 4-12 hours, monitoring progress by LC-MS.

-

Upon completion, dilute the reaction with ethyl acetate (B1210297) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting POI-linker conjugate by flash column chromatography.

-

-

Second Amide Coupling:

-

Dissolve the purified POI-linker conjugate (1.0 eq) and the E3 ligase ligand (1.1 eq) in anhydrous DMF.

-

Add the coupling reagent (e.g., HATU, 1.2 eq) and DIPEA (2.0 eq).

-

Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.

-

Work-up the reaction as described in step 1.

-

Purify the final PROTAC product by preparative HPLC to yield the desired compound.

-

Protocol 2: Western Blot Analysis for Protein Degradation

This is the gold-standard method for quantifying the reduction in target protein levels following PROTAC treatment.[5]

Materials and Reagents:

-

Cell line expressing the protein of interest

-

PROTAC stock solution (in DMSO)

-

Cell culture medium and supplements

-

Ice-cold phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer buffer and apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody specific to the POI

-

Primary antibody for a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system for chemiluminescence detection

Procedure:

-

Cell Treatment:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the PROTAC (and a vehicle control, e.g., DMSO) for a specified time (e.g., 24 hours).

-

-

Cell Lysis and Protein Quantification:

-

Aspirate the media and wash the cells with ice-cold PBS.

-

Lyse the cells in lysis buffer on ice.

-

Clarify the lysates by centrifugation and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein concentration of all samples and prepare them with Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against the POI overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the ECL substrate.

-

-

Data Analysis:

-

Capture the chemiluminescent signal using an imaging system.

-

Quantify the band intensities using densitometry software.

-

Normalize the POI band intensity to the corresponding loading control.

-

Calculate the percentage of protein degradation relative to the vehicle-treated control.

-

Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.

-

Protocol 3: Surface Plasmon Resonance (SPR) for Ternary Complex Formation

SPR is a powerful technique to study the kinetics and affinity of binary and ternary complex formation in real-time.[6][7]

Materials and Reagents:

-

SPR instrument and sensor chips (e.g., CM5, SA)

-

Purified POI, E3 ligase, and PROTAC

-

Running buffer (e.g., HBS-EP+)

-

Immobilization reagents (for amine coupling) or streptavidin-coated chips (for biotinylated proteins)

Procedure:

-

Immobilization of E3 Ligase:

-

Immobilize the purified E3 ligase onto the sensor chip surface using a suitable method (e.g., amine coupling to a CM5 chip or capture of a biotinylated E3 ligase on an SA chip).

-

-

Binary Interaction Analysis (PROTAC with E3 Ligase):

-

Inject a series of concentrations of the PROTAC over the immobilized E3 ligase surface to determine the binding kinetics (kon, koff) and affinity (KD) of the binary interaction.

-

-

Ternary Complex Formation Analysis:

-

Prepare a series of solutions containing a fixed, saturating concentration of the POI and varying concentrations of the PROTAC.

-

Inject these pre-incubated mixtures over the immobilized E3 ligase surface.

-

The resulting sensorgrams will reflect the formation of the ternary complex.

-

Analyze the data to determine the kinetics and affinity of the ternary complex formation. The cooperativity of the system can be calculated by comparing the affinity of the PROTAC for the E3 ligase in the presence and absence of the POI.[8]

-

Conclusion and Future Perspectives

The PEG6 linker represents a versatile and effective tool in the PROTAC design toolkit. Its inherent flexibility and hydrophilicity can be strategically leveraged to enhance the solubility and cell permeability of PROTACs, ultimately leading to improved degradation efficacy. The quantitative data and experimental protocols presented in this guide underscore the importance of empirical linker optimization for each specific POI and E3 ligase pair.

The "trial and error" approach to linker design is progressively being supplanted by more rational, structure-guided strategies.[2] Advances in structural biology, such as cryo-electron microscopy, and the continued development of sophisticated computational modeling techniques will further illuminate the intricate interplay between the linker, the POI, and the E3 ligase. This deeper understanding will undoubtedly pave the way for the design of next-generation PROTACs with superior potency, selectivity, and drug-like properties, further solidifying the role of targeted protein degradation as a transformative therapeutic modality.

References

- 1. precisepeg.com [precisepeg.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. WO2020252397A1 - Small molecule proteolysis-targeting chimeras and methods of use thereof - Google Patents [patents.google.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. cytivalifesciences.com [cytivalifesciences.com]

The Strategic Role of the Boc Protecting Group in Amino-PEG6-amido-C16-Boc: A Technical Guide for Drug Development Professionals

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical function of the tert-butyloxycarbonyl (Boc) protecting group in the bifunctional linker, Amino-PEG6-amido-C16-Boc. This molecule is of significant interest in the development of novel therapeutics, particularly in the realm of Proteolysis Targeting Chimeras (PROTACs). Here, we provide a comprehensive overview of its chemical properties, detailed experimental protocols for its use, and a discussion of its application in targeted protein degradation.

Core Concepts: The Indispensable Role of the Boc Protecting Group

The Boc group is a cornerstone of modern organic synthesis, particularly in peptide and linker chemistry.[1] Its primary function is the reversible protection of a primary or secondary amine. In the context of this compound, the Boc group shields the terminal amine of the polyethylene (B3416737) glycol (PEG) chain, preventing it from engaging in unwanted side reactions during the synthesis and modification of the molecule.[1][2]

The key advantage of the Boc group lies in its acid lability.[3] It can be selectively removed under acidic conditions, typically with trifluoroacetic acid (TFA), without affecting other functional groups that may be present in the molecule.[3][4] This orthogonality is crucial for the stepwise assembly of complex molecules like PROTACs, where different parts of the molecule need to be selectively deprotected and reacted.[3]

Once the desired synthetic steps are completed, the Boc group is removed to reveal a free amine. This newly available amine can then be conjugated to other molecules, such as a ligand for an E3 ubiquitin ligase, to complete the synthesis of the final PROTAC.[5]

Physicochemical Properties and Characterization

The precise physicochemical properties of this compound are critical for its function as a linker in drug development. The C16 lipid tail provides hydrophobic character, potentially influencing cell permeability and interaction with cellular membranes, while the PEG6 chain imparts hydrophilicity, improving solubility.

| Property | Value | Reference |

| Molecular Formula | C36H72N2O9 | [6] |

| Purity | Typically >95% | [5] |

Note: Specific quantitative data such as NMR and mass spectrometry for this exact molecule are not publicly available in the search results. The data presented here is based on information for closely related compounds and typical quality control standards.

Experimental Protocols

The following protocols are representative methodologies for the deprotection of the Boc group and subsequent conjugation, based on standard laboratory practices.

Protocol 1: Boc Deprotection of this compound

This protocol describes the removal of the Boc protecting group to yield the free amine.

Materials:

-

This compound

-

Dichloromethane (DCM), anhydrous

-

Trifluoroacetic acid (TFA)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Separatory funnel

Procedure:

-

Dissolve this compound in anhydrous DCM (e.g., at a concentration of 0.1 M) in a round-bottom flask equipped with a magnetic stir bar.

-

To the stirred solution, add TFA to a final concentration of 20-50% (v/v).

-

Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to ensure complete consumption of the starting material.[4]

-

Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.

-

Optional Basic Work-up: To obtain the free amine from its TFA salt, dissolve the residue in DCM and transfer it to a separatory funnel.

-

Carefully wash the organic layer with a saturated NaHCO₃ solution to neutralize the TFA. Caution: CO₂ evolution will occur.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the deprotected product, Amino-PEG6-amido-C16-amine.[4]

Protocol 2: Monitoring Boc Deprotection by Thin-Layer Chromatography (TLC)

Materials:

-

Silica (B1680970) gel TLC plates

-

Eluent (e.g., a mixture of DCM and methanol)

-

Ninhydrin (B49086) stain or UV lamp

Procedure:

-

On a silica gel TLC plate, spot the initial reaction mixture and the starting material (this compound) as a reference.

-

Elute the plate with a suitable solvent system (e.g., 9:1 DCM:Methanol).

-

Visualize the spots. The deprotected amine product will be more polar than the Boc-protected starting material and will thus have a lower Rf value. The product can be visualized using a ninhydrin stain (which reacts with primary amines to give a purple spot) or under UV light if the molecule is UV-active.[4]

Application in PROTAC-Mediated Protein Degradation

This compound is a valuable tool for the synthesis of PROTACs. A PROTAC is a heterobifunctional molecule that consists of a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. By bringing the target protein and the E3 ligase into close proximity, the PROTAC induces the ubiquitination and subsequent degradation of the target protein by the proteasome.

The workflow for incorporating this compound into a PROTAC is a stepwise process.

Caption: A generalized workflow for the synthesis of a PROTAC molecule utilizing the deprotected Amino-PEG6-amido-C16 linker.

The signaling pathway initiated by a PROTAC ultimately leads to the degradation of the target protein.

Caption: The catalytic cycle of PROTAC-mediated protein degradation via the ubiquitin-proteasome system.

Conclusion

The Boc protecting group is a critical component of the this compound linker, enabling its effective use in the modular synthesis of complex therapeutic agents like PROTACs. Its reliable, acid-labile nature allows for precise control over the synthetic route, ensuring that the reactive amine is only revealed when needed for conjugation. This level of control is paramount in the development of targeted therapies, where the final molecular architecture dictates efficacy and specificity. The protocols and workflows outlined in this guide provide a foundational understanding for researchers and drug development professionals seeking to leverage this versatile linker in their therapeutic programs.

References

- 1. This compound - Immunomart [immunomart.com]

- 2. [PDF] Methods to accelerate PROTAC drug discovery | Semantic Scholar [semanticscholar.org]

- 3. medkoo.com [medkoo.com]

- 4. t-Boc-N-amido-PEG6-acid, 882847-13-4 | BroadPharm [broadpharm.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. t-Boc-N-amido-PEG6-Amine - CD Bioparticles [cd-bioparticles.net]

An In-depth Technical Guide to Amino-PEG6-amido-C16-Boc for Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of Proteolysis Targeting Chimeras (PROTACs) has revolutionized the landscape of therapeutic intervention, offering a powerful modality to induce the degradation of specific proteins of interest (POIs). A PROTAC molecule is a heterobifunctional chimera, comprising a ligand that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two moieties. The linker is a critical component that significantly influences the physicochemical properties, cell permeability, and degradation efficacy of the PROTAC. This technical guide focuses on a specific and unique PROTAC linker, Amino-PEG6-amido-C16-Boc , which incorporates both a hydrophilic polyethylene (B3416737) glycol (PEG) chain and a long hydrophobic alkyl chain.

This guide will provide a comprehensive overview of the core concepts of PROTAC technology, the specific characteristics of the this compound linker, detailed experimental protocols for its application, and a framework for data presentation and visualization.

The PROTAC Mechanism of Action

PROTACs function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS). The PROTAC molecule simultaneously binds to the target protein and an E3 ubiquitin ligase, forming a ternary complex. This proximity induces the E3 ligase to transfer ubiquitin molecules to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.

Core Concepts of the this compound Linker

The this compound linker possesses a unique amphipathic structure, combining a hydrophilic PEG6 (polyethylene glycol with 6 ethylene (B1197577) glycol units) chain and a hydrophobic C16 (16-carbon) alkyl chain. This structure imparts distinct properties to the resulting PROTAC molecule.

-

Amphipathic Nature : The combination of a hydrophilic PEG chain and a lipophilic alkyl chain can influence the solubility and cell permeability of the PROTAC. The PEG component can enhance aqueous solubility, while the long alkyl chain can facilitate membrane traversal.

-

Conformational Flexibility and Rigidity : The PEG chain offers significant flexibility, which can be advantageous for the formation of a stable ternary complex. The C16 alkyl chain, while also flexible, adds a degree of hydrophobicity that can influence the overall conformation of the PROTAC in different cellular compartments.

-

Synthetic Handle : The Boc-protected amine provides a stable functional group that can be deprotected under acidic conditions to reveal a primary amine. This amine can then be readily coupled to a carboxylic acid on either the target protein ligand or the E3 ligase ligand via amide bond formation.

Data Presentation: Quantitative Analysis of PROTAC Activity

The efficacy of a PROTAC is primarily assessed by its ability to induce the degradation of the target protein. The key parameters used to quantify this are the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). The following tables provide an illustrative example of how quantitative data for a hypothetical PROTAC synthesized with the this compound linker could be presented.

Note: The following data is hypothetical and for illustrative purposes only, as specific experimental data for PROTACs using the this compound linker is not publicly available.

Table 1: In Vitro Degradation of Target Protein X by PROTAC-1

| Parameter | Value |

| DC50 | 50 nM |

| Dmax | >95% |

| Cell Line | MCF-7 |

| Treatment Time | 24 hours |

Table 2: Comparison of Linker Composition on Degradation Efficacy of PROTACs Targeting Protein X

| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) |

| PROTAC-1 | This compound | 50 | >95 |

| PROTAC-2 | Amino-PEG6-Boc | 150 | 85 |

| PROTAC-3 | Amino-C16-Boc | 500 | 60 |

Experimental Protocols

Protocol 1: Synthesis of a PROTAC using this compound

This protocol describes a general method for the synthesis of a PROTAC via amide bond formation, where a carboxylic acid-functionalized ligand (either for the POI or E3 ligase) is coupled to the deprotected Amino-PEG6-amido-C16-amine.

Step 1: Boc Deprotection of this compound

-

Dissolve this compound (1.0 eq) in a 1:1 mixture of dichloromethane (B109758) (DCM) and trifluoroacetic acid (TFA).

-

Stir the reaction mixture at room temperature for 1-2 hours.

-

Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, remove the solvent under reduced pressure to yield the TFA salt of the deprotected amine. This is often used in the next step without further purification.

Step 2: Amide Coupling

-

Dissolve the carboxylic acid-functionalized ligand (1.0 eq) and the deprotected Amino-PEG6-amido-C16-amine TFA salt (1.1 eq) in anhydrous dimethylformamide (DMF).

-

Add a coupling reagent such as HATU (1.2 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (3.0 eq) to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or preparative high-performance liquid chromatography (HPLC) to obtain the final PROTAC.

Protocol 2: Western Blot for Target Protein Degradation

This protocol is a standard method to quantify the degradation of a target protein in cells treated with a PROTAC.

-

Cell Culture and Treatment : Plate cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC (e.g., 1 nM to 10 µM) for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

-

Cell Lysis : Wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification : Determine the protein concentration of the cell lysates using a BCA protein assay.

-

SDS-PAGE and Western Blotting : Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

-

Antibody Incubation : Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.

-

Detection : Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis : Quantify the band intensities using densitometry software and normalize the target protein levels to the loading control.

Mandatory Visualization: Logical Relationships

The design and optimization of a PROTAC with a linker like this compound involves balancing several key properties.

Conclusion

The this compound linker presents a sophisticated tool in the design of PROTACs, offering a unique combination of hydrophilicity and hydrophobicity. This amphipathic nature can be strategically employed to optimize the solubility, cell permeability, and ultimately the degradation efficacy of a PROTAC. While the rational design of PROTACs is advancing with the aid of structural biology and computational modeling, empirical testing of linkers with diverse properties remains a cornerstone of successful PROTAC development. The protocols and frameworks presented in this guide provide a solid foundation for researchers to explore the potential of the this compound linker in their targeted protein degradation studies.

The Role of PEG Linkers in PROTACs: A Technical Guide for Drug Development Professionals

Introduction to PROTACs and the Critical Function of Linkers

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality in drug discovery, capable of selectively eliminating disease-causing proteins by coopting the body's own cellular machinery. These heterobifunctional molecules are composed of three key components: a ligand that binds to the protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase is the foundational step in this process. This proximity facilitates the transfer of ubiquitin to the POI, marking it for degradation by the proteasome.

The linker is far from a passive spacer; it is a critical determinant of a PROTAC's efficacy, influencing the stability of the ternary complex, as well as the molecule's overall physicochemical properties. Among the various linker types, those incorporating polyethylene (B3416737) glycol (PEG) chains have gained significant prominence.

The Advantages of PEGylation in PROTAC Design

The incorporation of PEG linkers into PROTAC design offers several distinct advantages for researchers and drug developers:

-

Enhanced Solubility: PEG linkers are hydrophilic and can significantly improve the aqueous solubility of PROTAC molecules, which are often hydrophobic. This is crucial for their compatibility with physiological environments. The ether oxygens in the PEG backbone can act as hydrogen bond acceptors, further contributing to improved solubility.

-

Modulated Cell Permeability: The relationship between PEGylation and cell permeability is nuanced. While excessive PEGylation can hinder cellular uptake, optimal PEG chain lengths can shield the polar surface area of the PROTAC, leading to a more compact structure that can more readily traverse the cell membrane.

-

Tunable Length and Flexibility: The length of the PEG linker is a critical parameter that can be precisely controlled during synthesis. This allows for the fine-tuning of the distance between the POI and the E3 ligase, which is essential for the formation of a stable and productive ternary complex. Flexible PEG linkers may also increase the probability of successful ternary complex formation by allowing the PROTAC to adopt multiple conformations.

-

Facilitated Synthesis: The modular nature of PROTACs, combined with the availability of bifunctional PEG building blocks, allows for their rapid and systematic assembly.

Impact of PEG Linker Length on PROTAC Activity: Quantitative Insights

The length of the PEG linker has a profound impact on the degradation efficiency of a PROTAC, often measured by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). The optimal linker length is highly dependent on the specific POI and E3 ligase being targeted.

| Target Protein | E3 Ligase | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Reference(s) |

| ERα | VHL | 16 | Optimal Degradation | - | |

| ERα | VHL | 12 | Weaker Degradation | - | |

| TBK1 | VHL | 21 | 3 | 96 | |

| TBK1 | VHL | 29 | 292 | 76 | |

| TBK1 | VHL | < 12 | No Degradation | - | |

| BRD4 | CRBN | 0 PEG units | < 0.5 µM | - | |

| BRD4 | CRBN | 1-2 PEG units | > 5 µM | - | |

| BRD4 | CRBN | 4-5 PEG units | < 0.5 µM | - | |

| PI3K/mTOR | VHL | Flexible (PEG/Alkyl) | 42.23–227.4 (PI3K) / 45.4 (mTOR) | - |

Signaling Pathway of PROTAC-Mediated Protein Degradation

The fundamental mechanism of action for a PROTAC involves hijacking the cell's ubiquitin-proteasome system. The following diagram illustrates this key signaling pathway.

Caption: PROTAC-Mediated Protein Degradation Pathway.

Experimental Protocols for Synthesis and Evaluation of PEGylated PROTACs

The following protocols provide a generalized framework for the synthesis and biological evaluation of PROTACs incorporating PEG linkers.

Protocol 1: Synthesis of an Amide-Linked PROTAC

This protocol outlines the coupling of a carboxylic acid-functionalized component (warhead or E3 ligase ligand) with an amine-functionalized PEG linker, followed by deprotection and coupling to the final component.

Step 1: Amide Coupling of Component A with Amine-PEG-Boc

-

Reagents and Materials:

-

Component A-COOH (1.0 eq)

-

Amine-PEGn-Boc (1.1 eq)

-

HATU (1.2 eq)

-

DIPEA (3.0 eq)

-

Anhydrous DMF

-

Nitrogen atmosphere

-

-

Procedure:

-

Dissolve Component A-COOH in anhydrous DMF under a nitrogen atmosphere.

-

Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature.

-

Add Amine-PEGn-Boc to the reaction mixture.

-

Stir the reaction at room temperature overnight.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.

-

Dry the

-

Methodological & Application

Application Notes and Protocols for Amino-PEG6-amido-C16-Boc in PROTAC Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that leverages the cell's ubiquitin-proteasome system to induce the degradation of specific target proteins. The rational design of these heterobifunctional molecules, which consist of a target-binding ligand and an E3 ligase-binding ligand joined by a chemical linker, is crucial for their efficacy. The linker itself is a critical determinant of a PROTAC's biological activity, influencing the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), as well as the molecule's physicochemical properties such as solubility and cell permeability. This document provides detailed application notes and protocols for the use of Amino-PEG6-amido-C16-Boc, a bifunctional linker featuring a polyethylene (B3416737) glycol (PEG) unit, a long alkyl chain, and orthogonal protecting groups, in the synthesis of PROTACs.

Introduction to this compound

This compound is a versatile, heterobifunctional linker designed for the modular synthesis of PROTACs. Its structure incorporates several key features beneficial for PROTAC development:

-

Polyethylene Glycol (PEG) Moiety (PEG6): The hexaethylene glycol spacer is hydrophilic and flexible. The inclusion of a PEG linker can enhance the aqueous solubility of the final PROTAC molecule, which is often a challenge for these high molecular weight compounds. Improved solubility can facilitate handling, formulation, and can positively impact pharmacokinetic properties.[1][2] The flexibility of the PEG chain is also thought to be important for allowing the PROTAC to adopt a productive conformation for ternary complex formation.[]

-

Long Alkyl Chain (C16): The 16-carbon alkyl chain provides a significant hydrophobic segment. The overall lipophilicity of a PROTAC is a key factor in its cell permeability. Long alkyl chains can enhance membrane traversing capabilities. The length of the linker is a critical parameter that must be optimized for each target and E3 ligase pair to ensure the proper orientation and proximity for ubiquitination.

-

Amido Linkage: The amide bond provides chemical stability.

-

Orthogonal Protecting Groups: The linker possesses a Boc-protected amine and a free carboxylic acid (after ester hydrolysis, or is commercially available as the acid form, Amino-PEG6-amido-C16-COOH). This allows for a sequential and controlled conjugation of the target-binding ligand and the E3 ligase-binding ligand.

The combination of a hydrophilic PEG chain and a lipophilic alkyl chain allows for fine-tuning of the overall physicochemical properties of the resulting PROTAC.

PROTAC Synthesis Strategy using this compound

The synthesis of a PROTAC using this compound typically follows a modular, stepwise approach involving amide bond formation. The Boc-protected amine and the carboxylic acid functionality allow for two main synthetic routes:

-

Route A: Couple the free carboxylic acid of the linker with an amine-functionalized E3 ligase ligand, followed by deprotection of the Boc group and coupling of the newly exposed amine with a carboxylic acid-functionalized target protein ligand.

-

Route B: Couple the free carboxylic acid of the linker with an amine-functionalized target protein ligand, followed by deprotection of the Boc group and coupling of the resulting amine with a carboxylic acid-functionalized E3 ligase ligand.

The choice between these routes will depend on the specific structures and reactivities of the protein of interest (POI) ligand and the E3 ligase ligand.

Below is a generalized workflow for PROTAC synthesis.

Experimental Protocols

The following protocols are representative examples for the synthesis of a PROTAC using this compound. Note: These are generalized protocols and may require optimization based on the specific substrates. It is crucial to monitor reaction progress by techniques such as LC-MS and to purify intermediates and the final product, for example by flash column chromatography or preparative HPLC.

Protocol 1: Boc Deprotection of this compound

This step is necessary if starting with the Boc-protected linker to couple with a carboxylic acid-functionalized ligand first.

Reagents and Materials:

-

This compound (1.0 eq)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Standard glassware for organic synthesis

Procedure:

-

Dissolve this compound in DCM (e.g., 0.1 M solution).

-

Cool the solution to 0 °C in an ice bath.

-

Add TFA dropwise (e.g., 20-50% v/v).

-

Allow the reaction to warm to room temperature and stir for 1-3 hours.

-

Monitor the reaction for the disappearance of the starting material by LC-MS.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Redissolve the residue in an organic solvent like ethyl acetate (B1210297) and carefully neutralize with saturated NaHCO₃ solution.

-

Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected linker with a free amine.

Protocol 2: Amide Coupling Reaction

This protocol can be used for coupling the carboxylic acid of the linker with an amine-functionalized ligand, or for coupling an amine-functionalized (deprotected) linker with a carboxylic acid-functionalized ligand.

Reagents and Materials:

-

Carboxylic acid component (1.0 eq)

-

Amine component (1.1 eq)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

-

DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

-

Anhydrous Dimethylformamide (DMF)

-

Nitrogen or Argon atmosphere

-

Standard glassware for organic synthesis

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve the carboxylic acid component in anhydrous DMF.

-

Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.

-

Add the amine component to the reaction mixture.

-

Stir the reaction at room temperature overnight.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer sequentially with 5% LiCl solution (to remove DMF), saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to obtain the desired amide-linked product.

Characterization and Evaluation of the Final PROTAC

Characterization:

-

Structure Confirmation: The chemical structure of the final PROTAC should be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

-

Purity Analysis: The purity of the final compound should be determined by HPLC, typically aiming for >95% purity for biological assays.

Biological Evaluation:

-

Western Blotting for Protein Degradation: This is the most common method to assess the efficacy of a PROTAC.

-

Cell Culture and Treatment: Plate cells expressing the target protein at a suitable density. Treat the cells with varying concentrations of the PROTAC (typically in a dose-response manner) for a defined period (e.g., 24 hours). A vehicle control (e.g., DMSO) should be included.

-

Cell Lysis and Protein Quantification: Lyse the cells and determine the total protein concentration.

-

SDS-PAGE and Immunoblotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for the target protein and a loading control (e.g., GAPDH, β-actin).

-

Data Analysis: Quantify the band intensities to determine the extent of protein degradation at each PROTAC concentration.

-

-

Quantitative Data Analysis:

-

DC₅₀: The concentration of the PROTAC that results in 50% degradation of the target protein. A lower DC₅₀ value indicates higher potency.

-

Dₘₐₓ: The maximum percentage of target protein degradation achieved.

-

Illustrative Quantitative Data

| PROTAC ID | Linker Composition | DC₅₀ (nM) | Dₘₐₓ (%) | Cell Permeability (Papp, 10⁻⁶ cm/s) |

| PROTAC-1 | POI-Ligand-(PEG4)-E3-Ligand | 100 | 85 | 5.2 |

| PROTAC-2 | POI-Ligand-(PEG6)-E3-Ligand | 50 | 92 | 4.8 |

| PROTAC-3 (Illustrative) | POI-Ligand-(Amino-PEG6-amido-C16)-E3-Ligand | 25 | 95 | 7.5 |

| PROTAC-4 | POI-Ligand-(C16-Alkyl)-E3-Ligand | 200 | 70 | 10.1 |

This data is for illustrative purposes only and does not represent actual experimental results for a PROTAC synthesized with this compound.

Signaling Pathway and Mechanism of Action

The general mechanism of action for a PROTAC is to induce the ubiquitination and subsequent proteasomal degradation of a target protein.

Conclusion

This compound is a well-designed bifunctional linker for PROTAC synthesis. Its combination of a hydrophilic PEG spacer and a long, hydrophobic alkyl chain provides a means to modulate the physicochemical properties of the final PROTAC, potentially enhancing both solubility and cell permeability. The orthogonal protecting groups facilitate a controlled and modular synthetic approach. While specific examples of its application in the synthesis of named PROTACs are not widely published, the general protocols for amide bond formation are well-established and can be readily applied. The successful development of a potent PROTAC will ultimately depend on the empirical optimization of the linker in the context of the specific target protein and E3 ligase ligands.

References

Application Notes and Protocols for the Conjugation of Amino-PEG6-amido-C16-Boc to a Ligand

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the covalent coupling of the bifunctional linker, Amino-PEG6-amido-C16-Boc, to a target ligand. This linker is commonly utilized in the development of Proteolysis Targeting Chimeras (PROTACs), where it connects a ligand for a target protein to a ligand for an E3 ubiquitin ligase, thereby inducing selective protein degradation.[1][2] The protocols outlined below describe the two primary strategies for conjugation: coupling via the terminal carboxylic acid of the C16 chain, and coupling via the terminal amine after deprotection of the Boc group.

The choice of protocol depends on the available functional group on the target ligand. If the ligand possesses a primary amine, Protocol 1 is recommended. If the ligand has a carboxylic acid group, Protocol 2 should be followed.

Protocol 1: Coupling of the Linker's Carboxylic Acid to an Amine-Containing Ligand

This protocol utilizes the widely employed 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysuccinimide (NHS) chemistry to form a stable amide bond between the carboxylic acid of the this compound linker and a primary amine on the ligand.[3][4][5]

Experimental Protocol

Materials and Reagents:

-

This compound

-

Amine-containing ligand

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)[3]

-

N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS) for aqueous reactions[3][4]

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)[5][6]

-

Activation Buffer: 0.1 M MES buffer, pH 4.7-6.0[3]

-

Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, or 0.1 M HEPES buffer, pH 7.0-8.0. Avoid buffers containing primary amines like Tris or glycine.[4]

-

Quenching solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5

-

Reaction vials and magnetic stirrer

-

Purification system (e.g., HPLC, Size-Exclusion Chromatography)

Procedure:

-

Reagent Preparation:

-

Activation of the Linker's Carboxylic Acid:

-

In a reaction vial, dissolve the this compound linker (1 equivalent) in the Activation Buffer or an anhydrous organic solvent like DMF.

-

Add EDC-HCl (1.5 equivalents) and NHS (1.2 equivalents) to the linker solution.

-

Stir the reaction mixture at room temperature for 15-60 minutes to form the amine-reactive NHS ester.[3][6] This intermediate is more stable than the O-acylisourea intermediate formed with EDC alone.[3]

-

-

Conjugation to the Amine-Containing Ligand:

-

Add the amine-containing ligand (1 equivalent) dissolved in Coupling Buffer to the activated linker solution. The pH of the reaction should be adjusted to 7.0-8.0 for efficient coupling to primary amines.[4]

-

Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C, with continuous stirring.

-

The reaction progress can be monitored by analytical techniques such as LC-MS or TLC.[5][6]

-

-

Quenching the Reaction:

-

Add a quenching solution, such as 1 M Tris-HCl or hydroxylamine, to the reaction mixture to deactivate any unreacted NHS esters.[6] Incubate for 15-30 minutes.

-

-

Purification of the Conjugate:

-

The final conjugate can be purified from unreacted starting materials and byproducts using an appropriate chromatographic technique.

-

Reverse-Phase HPLC (RP-HPLC): This is a common method for purifying small molecule conjugates based on their hydrophobicity.[][9]

-

Size-Exclusion Chromatography (SEC): Useful for separating the larger conjugate from smaller molecules like unreacted linker and reagents.[][9]

-

-

Characterization:

-

Confirm the identity and purity of the final conjugate using mass spectrometry (to verify the molecular weight) and NMR spectroscopy.

-

Data Summary Table for Protocol 1

| Parameter | Recommended Value/Condition | Reference |

| Molar Ratios | ||

| Linker:EDC:NHS | 1 : 1.5 : 1.2 | [3][6] |

| Activated Linker:Ligand | 1 : 1 | [6] |

| Reaction Conditions | ||

| Activation pH | 4.7 - 6.0 | [3] |

| Coupling pH | 7.0 - 8.0 | [4] |

| Activation Time | 15 - 60 minutes | [3][6] |

| Coupling Time | 2 - 12 hours | [6] |

| Temperature | Room Temperature or 4°C | [10] |

| Solvents | ||

| Reagent Dissolution | Anhydrous DMF or DMSO | [6] |

| Activation Buffer | MES Buffer | [3] |

| Coupling Buffer | PBS, HEPES | [4] |

Protocol 2: Coupling of the Linker's Amine to a Carboxylic Acid-Containing Ligand

This protocol involves two main stages. First, the tert-butyloxycarbonyl (Boc) protecting group on the terminal amine of the linker is removed under acidic conditions. Second, the newly exposed primary amine is coupled to a carboxylic acid-containing ligand using EDC/NHS chemistry.

Experimental Protocol

Part A: Boc Deprotection

Materials and Reagents:

-

This compound conjugate from Protocol 1 or starting material

-

Cold diethyl ether

-

Nitrogen gas supply

-

Centrifuge

Procedure:

-

Deprotection Reaction:

-

Isolation of the Deprotected Linker:

-

Remove the TFA and DCM under a stream of nitrogen or by rotary evaporation.[11]

-

Precipitate the deprotected linker-amine by adding cold diethyl ether.[11]

-

Centrifuge to pellet the product and carefully decant the supernatant.

-

Wash the pellet with cold diethyl ether to remove residual TFA and dry under vacuum.[11]

-

Part B: EDC/NHS Coupling to Carboxylic Acid Ligand

This part follows the reverse logic of Protocol 1, where the ligand's carboxylic acid is activated and then reacted with the deprotected amine of the linker.

Materials and Reagents:

-

Deprotected Amino-PEG6-amido-C16 linker (from Part A)

-

Carboxylic acid-containing ligand

-

EDC-HCl, NHS (or Sulfo-NHS)

-

Anhydrous DMF or DMSO

-

Activation Buffer: 0.1 M MES buffer, pH 4.7-6.0[3]

-

Coupling Buffer: PBS, pH 7.2-7.5, or 0.1 M HEPES buffer, pH 7.0-8.0[4]

-

Quenching solution and purification supplies as in Protocol 1.

Procedure:

-

Reagent Preparation:

-

Prepare stock solutions of the deprotected linker and the carboxylic acid-containing ligand in anhydrous DMF or DMSO.[6]

-

-

Activation of the Ligand's Carboxylic Acid:

-

In a reaction vial, dissolve the carboxylic acid-containing ligand (1 equivalent) in Activation Buffer or an anhydrous organic solvent.

-

Add EDC-HCl (1.5 equivalents) and NHS (1.2 equivalents) to the ligand solution.

-

Stir the reaction mixture at room temperature for 15-60 minutes to form the amine-reactive NHS ester.[3][6]

-

-

Conjugation to the Deprotected Linker:

-

Quenching, Purification, and Characterization:

-

Follow steps 4, 5, and 6 from Protocol 1 to quench the reaction, purify the final conjugate, and confirm its identity.

-

Data Summary Table for Protocol 2

| Parameter | Recommended Value/Condition | Reference |

| Boc Deprotection | ||

| Reagent | 20-50% TFA in DCM | [13] |

| Time | 1 - 2 hours | [15] |

| Temperature | Room Temperature | [12] |

| Coupling Reaction | ||

| Molar Ratios | ||

| Ligand:EDC:NHS | 1 : 1.5 : 1.2 | [3][6] |

| Activated Ligand:Linker | 1 : 1 | [6] |

| Reaction Conditions | ||

| Activation pH | 4.7 - 6.0 | [3] |

| Coupling pH | 7.0 - 8.0 | [4] |

| Temperature | Room Temperature or 4°C | [10] |

Visualizations

Caption: Experimental workflows for the two primary protocols of linker conjugation.

Caption: Logical relationship of components in a PROTAC and its degradation pathway.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound - Immunomart [immunomart.com]

- 3. benchchem.com [benchchem.com]

- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 5. Amide coupling Protocol for Amino PEG | AxisPharm [axispharm.com]

- 6. broadpharm.com [broadpharm.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 9. benchchem.com [benchchem.com]

- 10. Coupling Protocol for Primary Amine of a Ligand [sigmaaldrich.com]

- 11. benchchem.com [benchchem.com]

- 12. Amine Protection / Deprotection [fishersci.co.uk]

- 13. researchgate.net [researchgate.net]

- 14. BOC Deprotection - Wordpress [reagents.acsgcipr.org]

- 15. Reddit - The heart of the internet [reddit.com]

Application Notes and Protocols for the Deprotection of Amino-PEG6-amido-C16-Boc

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the efficient removal of the tert-butyloxycarbonyl (Boc) protecting group from Amino-PEG6-amido-C16-Boc. The resulting primary amine is a key intermediate for the conjugation of this versatile linker to various molecules, including proteins, peptides, and other small molecules in drug delivery and bioconjugation applications.[1][2][3] The protocols herein focus on acidic deprotection, a standard and effective method for Boc group removal.[1][4]

Overview and Mechanism

The Boc group is a widely used amine protecting group due to its stability under various conditions and its facile cleavage under moderately acidic conditions.[1] The deprotection of this compound yields a free primary amine, ready for subsequent conjugation reactions.

The deprotection mechanism proceeds via an acid-catalyzed pathway. The initial step involves the protonation of the carbamate (B1207046) oxygen, which weakens the C-O bond. This is followed by the loss of a stable tert-butyl cation, forming a carbamic acid intermediate. This intermediate is unstable and readily decarboxylates to yield the free amine and carbon dioxide.[4][5][6] Under the acidic reaction conditions, the final product is typically obtained as an ammonium (B1175870) salt (e.g., trifluoroacetate (B77799) salt if trifluoroacetic acid is used).[5]

Caption: Mechanism of Acid-Catalyzed Boc Deprotection.

Quantitative Data Summary

The following tables provide a summary of typical reaction conditions and analytical parameters for the Boc deprotection of this compound using trifluoroacetic acid (TFA).

Table 1: Typical Reaction Conditions for Boc Deprotection

| Parameter | Condition | Notes |

| Reagent | Trifluoroacetic Acid (TFA) | A strong acid commonly used for Boc deprotection.[1][4] |

| Solvent | Dichloromethane (DCM) | Anhydrous DCM is recommended to prevent side reactions. |

| TFA Concentration | 20-50% (v/v) in DCM | Higher concentrations can lead to faster reaction times.[1][7] |

| Temperature | Room Temperature (20-25 °C) | The reaction is typically efficient at room temperature.[1] |

| Reaction Time | 30 min - 2 hours | Monitor reaction progress by TLC or LC-MS.[1][8] |

| Substrate Conc. | 0.1 M | A common starting concentration. |

Table 2: Analytical Parameters for Reaction Monitoring

| Technique | Mobile Phase/System | Expected Observation |

| TLC | DCM:MeOH (9:1) | Disappearance of the starting material spot and appearance of a new, more polar spot for the product (amine salt). |

| LC-MS | C18 column, Acetonitrile/Water gradient with 0.1% TFA | A shift to a shorter retention time for the more polar product. Mass spectrometry will confirm the loss of the Boc group (mass decrease of 100.12 g/mol ).[8] |

| NMR | CDCl₃ or DMSO-d₆ | Disappearance of the tert-butyl proton signal (singlet at ~1.4 ppm). |

Experimental Protocols

3.1. Protocol for Boc Deprotection using TFA/DCM

This protocol describes the deprotection of this compound using a solution of trifluoroacetic acid in dichloromethane.

Materials:

-

This compound

-

Anhydrous Dichloromethane (DCM)

-

Trifluoroacetic Acid (TFA)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Nitrogen or Argon supply (optional)

Procedure:

-

Dissolve this compound in anhydrous DCM to a concentration of 0.1 M in a round-bottom flask.

-

Slowly add an equal volume of TFA to the solution at room temperature with stirring (for a 50% TFA/DCM solution). For a 25% solution, add one-third of the volume of TFA relative to the DCM volume.

-

Stir the reaction mixture at room temperature for 30 minutes to 2 hours.

-

Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed.

-